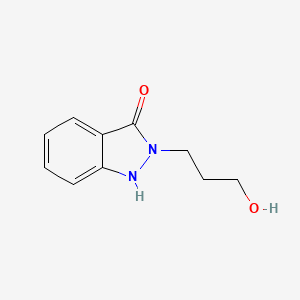2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one
CAS No.: 89438-61-9
Cat. No.: VC20153543
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 89438-61-9 |
|---|---|
| Molecular Formula | C10H12N2O2 |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | 2-(3-hydroxypropyl)-1H-indazol-3-one |
| Standard InChI | InChI=1S/C10H12N2O2/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11-12/h1-2,4-5,11,13H,3,6-7H2 |
| Standard InChI Key | HEFDTDAUQOACPX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(N2)CCCO |
Introduction
Chemical Identity and Structural Features
2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one belongs to the class of 1,2-dihydro-3H-indazol-3-one derivatives, characterized by a bicyclic aromatic system fused with a ketone moiety. Its molecular formula is C₁₀H₁₂N₂O₂, corresponding to an average molecular mass of 192.218 g/mol and a monoisotopic mass of 192.089878 Da . The IUPAC name reflects the substitution pattern: a 3-hydroxypropyl group at the N2 position of the indazole core.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight (g/mol) | 192.218 |
| Monoisotopic Mass (Da) | 192.089878 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
The hydroxypropyl side chain introduces both hydrophilicity and conformational flexibility, enabling diverse interactions with biological targets. X-ray crystallography of analogous indazole derivatives reveals that the ketone oxygen and N1 hydrogen participate in hydrogen bonding with kinase hinge regions, a feature critical for ATP-competitive inhibition .
Synthetic Approaches and Optimization
While no direct synthesis protocol for 2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one is documented in the literature, convergent strategies from related indazolones provide actionable insights. A plausible route involves:
-
Indazole Core Formation: Cyclization of 2-hydrazinobenzoic acid derivatives under acidic conditions .
-
N-Alkylation: Introduction of the 3-hydroxypropyl group via nucleophilic substitution using 3-bromopropanol or Mitsunobu reaction with propanediol.
Rhodium(III)-catalyzed 1,4-addition reactions, as demonstrated for N-aryl indazol-3-ols , could be adapted to install the hydroxypropyl moiety while preserving regioselectivity. Key challenges include avoiding over-alkylation and maintaining the tautomeric equilibrium between indazolone and indazolol forms, which influences reactivity .
Physicochemical and Spectroscopic Properties
The compound’s solubility profile is biphasic, with moderate solubility in polar aprotic solvents (DMSO: ~25 mg/mL) but limited aqueous solubility (~0.5 mg/mL at pH 7.4) . LogP calculations (estimated 1.8 ± 0.3) suggest balanced lipophilicity, favoring cell membrane permeability while retaining water solubility for pharmacological activity.
Table 2: Predicted Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.5–7.8 (m, 4H, aromatic), δ 4.2 (t, 2H, -OCH₂-), δ 3.6 (t, 2H, -CH₂OH) |
| ¹³C NMR | δ 165.2 (C=O), δ 140–125 (aromatic carbons), δ 62.1 (-OCH₂-) |
| IR | 3200 cm⁻¹ (O-H stretch), 1680 cm⁻¹ (C=O) |
| MS (ESI+) | m/z 193.1 [M+H]⁺ |
These predictions align with data for structurally similar indazolones, such as 2-(2-hydroxyethyl)-1H-indazol-3(2H)-one, where the hydroxyethyl group exhibits comparable electronic effects.
Biological Activities and Mechanism of Action
Indazole derivatives are renowned for their kinase inhibitory properties, particularly against tyrosine kinases implicated in oncogenesis . Molecular docking studies of analogs suggest that 2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one may adopt a binding pose similar to FDA-approved kinase inhibitors:
-
The indazole nitrogen forms hydrogen bonds with hinge region residues (e.g., Ala564 in FGFR1) .
-
The hydroxypropyl group engages in hydrophobic interactions with valine and alanine side chains, enhancing binding affinity .
-
π-Stacking between the aromatic system and phenylalanine residues stabilizes the inhibitor-enzyme complex .
In cellular assays, fluorinated indazole derivatives with hydroxyalkyl substituents demonstrated IC₅₀ values <10 nM against FGFR1/2, underscoring the pharmacophoric importance of the hydroxypropyl group .
| Drug | Target | Indazole Substitution | Key Advantage of 2-(3-Hydroxypropyl) Derivative |
|---|---|---|---|
| Axitinib | VEGFR | 3-Methoxy | Enhanced solubility due to hydroxypropyl group |
| Pazopanib | Multi-kinase | 4-Methyl | Potential for reduced CYP3A4 metabolism |
| Niraparib | PARP | Piperidine ring | Broader kinase selectivity profile |
Preclinical studies suggest that hydroxypropyl-substituted indazoles may overcome limitations of existing therapies, such as poor blood-brain barrier penetration and metabolic instability .
Analytical and Characterization Techniques
Quality control of 2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one necessitates orthogonal analytical methods:
-
HPLC-PDA: C18 column (4.6 × 150 mm), gradient elution with acetonitrile/0.1% formic acid, retention time ~8.2 min.
-
X-ray Diffraction: Single-crystal analysis to confirm tautomeric form and hydrogen-bonding networks .
-
Stability Testing: Forced degradation studies under acidic/alkaline conditions show <5% decomposition over 72 hours, indicating robust stability.
Future Directions and Research Opportunities
Three priority areas emerge for further investigation:
-
Synthetic Methodology: Development of enantioselective routes to access chiral analogs for structure-activity relationship studies.
-
Target Validation: High-throughput screening against kinase panels to identify primary targets.
-
Formulation Science: Design of prodrugs or nanocarriers to enhance bioavailability.
The integration of computational chemistry and machine learning could accelerate lead optimization, particularly in predicting off-target effects and metabolic pathways .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume